2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid
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Overview
Description
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is a complex organic compound that features a phosphine ligand. This compound is notable for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid typically involves the phosphorylation of benzoic acid derivatives with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution reactions. The conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid has several scientific research applications:
Biology: The compound’s steric bulk and electron-donating properties make it useful in the study of enzyme mimetics and other biological catalysts.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism by which 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid exerts its effects is primarily through its role as a ligand. The phosphine ligand coordinates with transition metals, facilitating various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the stability and reactivity of the metal center, leading to improved catalytic performance .
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- 2-(Diphenylphosphino)benzoic acid
- 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
Uniqueness
Compared to similar compounds, 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is unique due to its combination of steric bulk and electron-donating properties. This makes it particularly effective in catalytic processes that require both stability and reactivity. Its ability to participate in a wide range of reactions also sets it apart from other phosphine ligands .
Properties
Molecular Formula |
C37H51O4P |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O4P/c1-34(2,3)26-19-23(20-27(31(26)40-13)35(4,5)6)42(30-18-16-15-17-25(30)33(38)39)24-21-28(36(7,8)9)32(41-14)29(22-24)37(10,11)12/h15-22H,1-14H3,(H,38,39) |
InChI Key |
YYMCSSYLZLGVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
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